molecular formula C21H22F3NO2 B2676672 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one CAS No. 1351610-14-4

4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one

Cat. No.: B2676672
CAS No.: 1351610-14-4
M. Wt: 377.407
InChI Key: HHJVELOXHFYQOS-UHFFFAOYSA-N
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Description

4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is a synthetic organic compound characterized by the presence of a phenyl group, a morpholino group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholino Intermediate: The morpholino group can be introduced through the reaction of morpholine with an appropriate halogenated precursor under basic conditions.

    Aldol Condensation: The phenyl group is introduced via an aldol condensation reaction, where a phenylacetone derivative reacts with an aldehyde or ketone in the presence of a base.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinctive chemical shift.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1-(2-(4-chlorophenyl)morpholino)butan-1-one
  • 4-Phenyl-1-(2-(4-methylphenyl)morpholino)butan-1-one
  • 4-Phenyl-1-(2-(4-fluorophenyl)morpholino)butan-1-one

Uniqueness

Compared to similar compounds, 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is unique due to the presence of the trifluoromethyl group. This group significantly influences the compound’s chemical properties, such as its lipophilicity, metabolic stability, and electronic characteristics, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

4-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c22-21(23,24)18-11-9-17(10-12-18)19-15-25(13-14-27-19)20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJVELOXHFYQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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